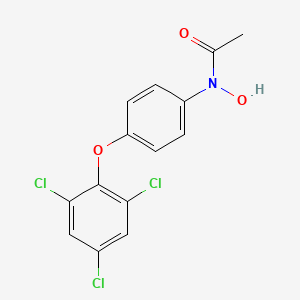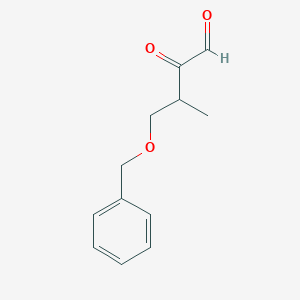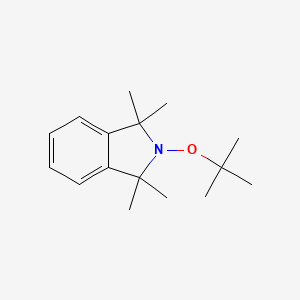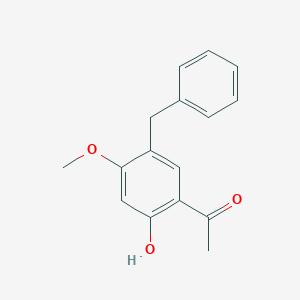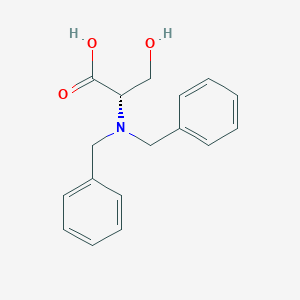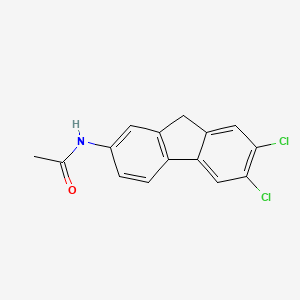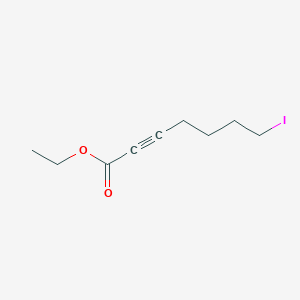![molecular formula C18H19ClN2O B14350237 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one CAS No. 95088-22-5](/img/structure/B14350237.png)
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one is a chemical compound that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antihistamine, antiemetic, anticholinergic, and anxiolytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one typically involves multiple steps. One common synthetic route starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol. The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. One improved method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of diisopropyl ethyl amine and sodium iodide as a catalyst. This method is noted for its simplicity, reproducibility, and clean process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using cobalt-salen catalysts and air oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Cobalt-salen catalysts and air oxidizing agents.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Coupling: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products
Oxidation: Disulfides.
Substitution: Brominated derivatives.
Coupling: Various biaryl compounds.
Scientific Research Applications
4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its potential antihistamine and anxiolytic properties.
Medicine: Investigated for its use in treating allergies and anxiety disorders.
Industry: Utilized in
Properties
CAS No. |
95088-22-5 |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-20-11-12-21(13-17(20)22)18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
NQFFNGGBQHDURG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


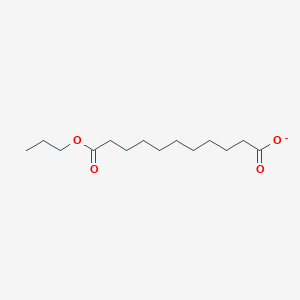
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
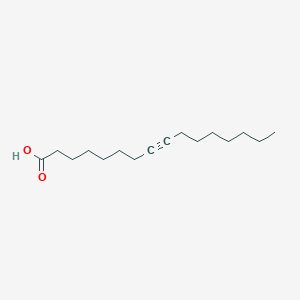
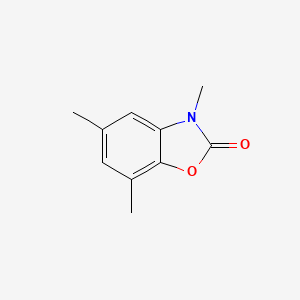
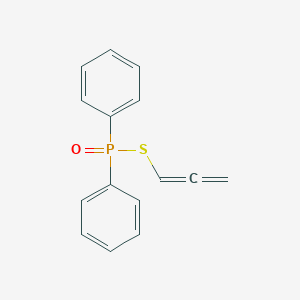
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
